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molecular formula C8H6BrN B1443019 3-bromo-5-(prop-1-ynyl)pyridine CAS No. 917772-69-1

3-bromo-5-(prop-1-ynyl)pyridine

Cat. No. B1443019
M. Wt: 196.04 g/mol
InChI Key: NHJSCWUFKMMXII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598161B2

Procedure details

To a solution of 3-bromo-5-(prop-1-ynyl)pyridine (2.96 g, 15.10 mmol) and triisopropyl borate (4.21 ml, 18.12 mmol) in THF and toluene at −40° C. was added n-BuLi (2.5 M solution in hexanes, 7.25 mL, 18.12 mmol) drop wise over a period of 7 min, and the reaction mixture was stirred at −40° C. for 30 min and then warmed up to −20° C. over a period of 8 min. The reaction was quenched with HCl (15.10 ml, 2 M solution, 30.2 mmol), and a reddish solution was formed. The two layers were separated, and the organic layer was extracted with water (3×10 mL). To the combined organic layers were added NaOH (5M solution, 2.416 ml, 12.08 mmol) (to adjust pH to 7). During the addition, a very white cloudy solution was formed. THF (30 mL) was added, but the layers did not separate. Solid sodium chloride was added to make the solution saturated, and the two layers were formed. The layers were separated, and the aqueous layer was extracted with THF (3×20 mL), and the combined THF layers were dried over sodium sulfate and then filtered. The filtrate was evaporated in vacuo, and the residue was concentrated to give a white powder (553 mg). This material was used without further purification.
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
4.21 mL
Type
reactant
Reaction Step One
Quantity
7.25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
15.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.416 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([C:8]#[C:9][CH3:10])[CH:7]=1.[B:11](OC(C)C)([O:16]C(C)C)[O:12]C(C)C.[Li]CCCC.Cl.[OH-].[Na+]>C1COCC1.C1(C)C=CC=CC=1>[C:8]([C:6]1[CH:7]=[C:2]([B:11]([OH:16])[OH:12])[CH:3]=[N:4][CH:5]=1)#[C:9][CH3:10] |f:4.5|

Inputs

Step One
Name
Quantity
2.96 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)C#CC
Name
Quantity
4.21 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
7.25 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
15.1 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
2.416 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at −40° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed up to −20° C. over a period of 8 min
Duration
8 min
CUSTOM
Type
CUSTOM
Details
a reddish solution was formed
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with water (3×10 mL)
ADDITION
Type
ADDITION
Details
During the addition
CUSTOM
Type
CUSTOM
Details
a very white cloudy solution was formed
CUSTOM
Type
CUSTOM
Details
the layers did not separate
ADDITION
Type
ADDITION
Details
Solid sodium chloride was added
CUSTOM
Type
CUSTOM
Details
the two layers were formed
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with THF (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined THF layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
the residue was concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#CC)C=1C=C(C=NC1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 553 mg
YIELD: CALCULATEDPERCENTYIELD 22.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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